molecular formula C17H16ClN3O B1683962 AT13148 CAS No. 1056901-62-2

AT13148

Numéro de catalogue B1683962
Numéro CAS: 1056901-62-2
Poids moléculaire: 313.8 g/mol
Clé InChI: IIRWNGPLJQXWFJ-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AT-13148 is an orally bioavailable and ATP-competitive multi-AGC kinase inhibitor. It inhibits Akt1, 2, and 3 (IC50s = 38, 402, and 50 nM, respectively), in addition to other AGC kinase family members p70S6K, PKA, ROCK1, and ROCK2 (IC50s = 3-8 nM). AT-13148 inhibits growth of cancer cell lines with genetic mutations in PI3K-Akt-mTOR and RAS-RAF signaling pathways (GI50s = 1.54-3.77 μM). In vivo administration of AT-13148 (50 mg/kg, p.o.) inhibits the growth of MES-SA uterine sarcoma and BT474 breast cancer xenografts in mice by inhibiting Akt and p70S6K kinases. AT-13148 also stably inhibits ROCK-dependent phosphorylation of myosin light chain (MLC2) over a 24-hour period in 4599 mouse melanoma cells (EC50 = 0.1 μM). Oral administration at a dose of 40 mg/kg reduces motility of 4699 melanoma cells in murine xenograft model.
AT13148 is a novel oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity, which shows a distinct mechanism of action from other AKT inhibitors. This compound is currently being developed by Astex Pharmaceuticals. AT131148 was identified utilizing high-throughput X-ray crystallography and fragment-based lead discovery techniques. This compound caused substantial blockade of AKT, p70S6K, PKA, ROCK and SGK substrate phosphorylation and induction of apoptosis in both a concentration and time-dependent manner in cancer cells with clinically relevant genetic defects both in vitro and in vivo.

Applications De Recherche Scientifique

Inhibiteur double ROCK-AKT

AT13148 est un inhibiteur oral de la kinase AGC, qui inhibe puissamment les kinases ROCK et AKT . Il a été démontré qu'il avait une activité antimétastatique et antiproliférative dans des modèles précliniques .

Traitement des tumeurs solides

This compound a été le premier inhibiteur double puissant de ROCK-AKT à être étudié pour le traitement des tumeurs solides . Cependant, en raison de son index thérapeutique étroit et du profil pharmacocinétique, il a été recommandé de ne pas poursuivre le développement de ce composé .

Inhibition de la croissance des cellules cancéreuses

This compound est un type de médicament anticancéreux ciblé appelé bloqueur de la croissance du cancer. Il bloque les signaux que les cellules cancéreuses utilisent pour se diviser et se développer . Des recherches ont montré qu'il pouvait bloquer ces messages et arrêter la croissance des cellules cancéreuses .

Activité antitumorale

This compound est un nouvel inhibiteur oral de la kinase multi-AGC avec une activité pharmacodynamique et antitumorale puissante . Il a montré une efficacité antitumorale dans les xénogreffes de cancer du sein BT474 positif à HER2, mutant PIK3CA, de cancer de la prostate humain PC3 déficient en PTEN et de tumeur utérine MES-SA déficiente en PTEN .

Effet sur les gènes de l'apoptose

Des études d'expression génétique ont montré qu'this compound a un effet prédominant sur les gènes de l'apoptose . Ceci est distinct de l'inhibiteur sélectif d'AKT CCT128930 qui module les gènes du cycle cellulaire .

Induction de régulateurs en amont

This compound a été observé pour induire des régulateurs en amont, y compris IRS2 et PIK3IP1, en raison de boucles de rétroaction compensatoires .

Blocage de l'invasion et des métastases

Des études précliniques ont évalué l'efficacité d'this compound dans le blocage de l'invasion et des métastases dans des modèles de mélanome et de cancer pancréatique .

Inhibition de la signalisation PI3K

This compound a été démontré pour inhiber la signalisation PI3K et induire la mort cellulaire dans une gamme de modèles précliniques, y compris des modèles de cancer gastrique et de la prostate .

Mécanisme D'action

AT13148, also known as (S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, UNII-A49037RP1E, or AT-13148, is a novel, oral multi-AGC kinase inhibitor . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound is a potent inhibitor of multiple AGC kinases, including AKT, p70S6 kinase, PKA, SGK, and ROCK . These kinases are key components of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently deregulated in various cancers .

Mode of Action

This compound acts as an ATP-competitive inhibitor, blocking the activity of its target kinases . It causes substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation . This inhibition leads to the induction of apoptosis in a concentration and time-dependent manner in cancer cells with clinically relevant genetic defects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K-AKT signaling pathway . By inhibiting multiple AGC kinases, this compound disrupts the signaling through this pathway, leading to a decrease in cell proliferation and an increase in apoptosis . Gene expression studies have shown that this compound predominantly affects apoptosis genes .

Pharmacokinetics

This compound is orally bioavailable and has moderate to low plasma clearance across several species . In a first-in-human study, at a dose of 180 mg, the mean C_max and AUC were 400 nmol/L and 13,000 nmol/L/hour, respectively .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the substantial blockade of substrate phosphorylation of its target kinases, leading to disruption of the PI3K-AKT signaling pathway . In vitro studies have shown that this leads to an anti-proliferative, pro-apoptotic action .

Action Environment

Propriétés

IUPAC Name

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWNGPLJQXWFJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1056901-62-2
Record name AT-13148
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AT-13148
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 2
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 3
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 5
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol

Q & A

Q1: What are the primary molecular targets of AT13148?

A1: this compound is an ATP-competitive inhibitor targeting multiple AGC kinases, primarily ROCK1/2 and AKT, but also PKA and p70S6K. [, , , ]

Q2: How does this compound exert its anti-tumor effects?

A2: this compound inhibits the kinase activity of its targets, leading to downstream effects such as:

  • Inhibition of cell proliferation and migration: By targeting ROCK kinases, this compound disrupts the actomyosin cytoskeleton, impacting cell motility and invasion. []
  • Induction of apoptosis: this compound promotes programmed cell death, potentially through the modulation of apoptosis-related genes. [, ]
  • Sensitization to chemotherapy: this compound may enhance the efficacy of existing cancer treatments, such as oxaliplatin in colorectal cancer. []

Q3: Does this compound affect AKT phosphorylation?

A3: While some ATP-competitive AKT inhibitors induce AKT phosphorylation at serine 473 as a reactivation mechanism, this phenomenon is not observed with this compound. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H17ClN4O, and its molecular weight is 340.81 g/mol. []

Q5: What is the pharmacokinetic profile of this compound?

A5: Studies in mice indicate that this compound exhibits moderate to low plasma clearance. [] In a phase I clinical trial, a maximum tolerated dose of 180 mg was established. At this dose, the mean Cmax was 400 nmol/L, and the mean AUC was 13,000 nmol/L/hour. []

Q6: What pharmacodynamic markers have been investigated for this compound?

A6: Several pharmacodynamic markers have been assessed, including:

  • AKT signaling: p-AKT, p-S6K, and p-GSK3β levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
  • ROCK signaling: p-cofilin and p-MLC2 levels in tumor biopsies. []
  • PKA signaling: p-VASP levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
  • Gene expression: Microarray studies revealed distinct effects of this compound compared to AKT-selective inhibitors, particularly a predominant impact on apoptosis genes. [, ]

Q7: What in vitro models have been used to assess this compound activity?

A7: this compound demonstrates anti-proliferative activity against various cancer cell lines, including those harboring:

  • PTEN deficiency: PC3 prostate cancer, MES-SA uterine cancer [, ]
  • HER2 amplification: BT474 breast cancer []
  • PIK3CA mutations: BT474 breast cancer []
  • KRAS mutations [, , , ]

Q8: What in vivo models have been used to assess this compound activity?

A8: this compound has shown antitumor activity in various xenograft models:

  • HER2-positive, PIK3CA-mutant BT474 breast cancer []
  • PTEN-deficient PC3 human prostate cancer []
  • PTEN-deficient MES-SA uterine tumor [, ]
  • KPC mouse pancreatic cancer model []
  • Human TKCC5 patient-derived pancreatic tumor cells []

Q9: What resistance mechanisms have been identified for this compound?

A9: In A2780 human ovarian cancer cells, acquired resistance to this compound was associated with increased ERK1/2 phosphorylation, possibly due to the loss of the ERK1/2 phosphatase MKP-3. []

Q10: Does this compound exhibit cross-resistance with other kinase inhibitors?

A10: this compound-resistant A2780 ovarian cancer sub-clones showed cross-resistance to MEK inhibitors (PD-0325901 and selumetinib). []

Q11: What are the known toxicities associated with this compound?

A11: In the phase I clinical trial, dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash. [] The most common side effects were fatigue, nausea, headaches, and hypotension. []

Q12: Are there any known biomarkers for predicting this compound efficacy?

A12: While specific biomarkers are not explicitly mentioned in the provided research, the following genetic alterations are associated with this compound sensitivity:

  • PTEN mutations []
  • KIT and PDGFRA amplifications, particularly with KDR co-amplification []
  • VHL mutations in kidney cancer cell lines []

Q13: Have any biomarkers been identified for monitoring this compound treatment response?

A13: Pharmacodynamic markers such as p-GSK3β levels in platelet-rich plasma and p-cofilin levels in tumor biopsies have been used to assess target engagement during this compound treatment. [] Additionally, gene expression profiling may offer insights into the compound's mechanism of action and potential response biomarkers. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.